N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide
Description
The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a benzamide derivative featuring a pyrrole core substituted with a 4-methoxyphenylsulfonyl group, methyl groups at positions 4 and 5, and an isopropyl moiety at position 1. The 4-methoxy substituent on the sulfonyl group may enhance solubility, while the isopropyl and methyl groups contribute to steric and electronic modulation .
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-15(2)25-17(4)16(3)21(22(25)24-23(26)18-9-7-6-8-10-18)30(27,28)20-13-11-19(29-5)12-14-20/h6-15H,1-5H3,(H,24,26) |
InChI Key |
ZTMFXTXHUFHTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid, followed by coupling with benzoyl chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
1. Enzyme Inhibition:
Research has shown that N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide can inhibit various enzymes involved in metabolic pathways. This inhibition may lead to reduced proliferation of cancer cells.
2. Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MIC) are lower than those of traditional antibiotics, suggesting potential as an effective antimicrobial agent.
3. Anti-inflammatory Effects:
In vitro and in vivo studies have indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Therapeutic Applications
The therapeutic potential of this compound includes:
1. Cancer Treatment:
Due to its ability to induce apoptosis in cancer cells, the compound may serve as a novel agent in cancer therapy.
2. Infection Control:
Its antimicrobial properties position it as a potential treatment for infections caused by resistant bacteria.
3. Anti-inflammatory Treatments:
The compound may be beneficial for conditions characterized by excessive inflammation, such as arthritis.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction at micromolar concentrations. |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics against MRSA. |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores compared to control groups. |
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzamide Derivatives with Alkoxy Substituents ()
Compounds 5–8 in share the benzamide backbone but differ in alkoxy substituents on the phenyl ring:
- Compound 5 : 4-Methoxy substituent.
- Compound 6 : 4-Ethoxy substituent.
- Compound 7 : 4-Propoxy substituent.
- Compound 8 : 4-Isopropoxy substituent.
Key Observations :
- Steric Effects : The isopropoxy group in Compound 8 introduces steric hindrance, which may influence binding affinity compared to the smaller methoxy group in the target compound.
- Electronic Effects : Methoxy’s electron-donating nature modulates the sulfonyl group’s electron-withdrawing properties, affecting hydrogen-bonding capacity and acidity .
Benzimidazole Sulfonyl Derivatives ()
Compounds 3s and 3t in are benzimidazole derivatives with sulfonyl groups attached to dimethylaminophenyl and methoxyphenyl moieties.
Key Comparisons :
- Core Structure: The benzimidazole core (vs.
- Sulfonyl Substituents: The dimethylamino group in 3s/3t is strongly electron-donating, contrasting with the 4-methoxyphenylsulfonyl group in the target compound. This difference may alter hydrogen-bonding patterns and solubility .
Fluorinated Pyrazolo-Pyrimidine Derivatives ()
Example 53 in features a fluorinated chromen-2-yl group and a pyrazolo-pyrimidine core.
Key Comparisons :
- Electronegativity : Fluorine substituents enhance metabolic stability and electronic effects compared to the methoxy group in the target compound.
Sulfonamide-Benzamide Hybrids (–8)
Compounds in (e.g., 4-(diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide) and (e.g., 4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide) highlight structural diversity in sulfonamide-benzamide hybrids.
Key Comparisons :
- Functional Groups : Sulfonamides () vs. benzamides (target compound) exhibit distinct hydrogen-bonding capabilities. Sulfonamides often act as enzyme inhibitors due to their ability to mimic transition states.
- Solubility : Morpholine and thiazole substituents (–8) may enhance solubility compared to the target compound’s lipophilic isopropyl group .
Structural and Property Analysis Table
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound characterized by its unique structural features, including a pyrrole ring and a sulfonamide moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₅N₂O₄S, with a molecular weight of approximately 440.6 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₂O₄S |
| Molecular Weight | 440.6 g/mol |
| Key Functional Groups | Pyrrole, Sulfonamide |
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Anti-inflammatory Activity : Compounds with similar structures have shown potential in inhibiting inflammatory pathways. The presence of the sulfonamide group may enhance this effect, as sulfonamides are known for their anti-inflammatory properties.
- Anticancer Activity : Research indicates that benzamide derivatives can exhibit anticancer properties. For instance, related compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may also possess similar activity .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest interactions with specific enzymes or receptors involved in inflammatory responses and cancer progression. Further studies using techniques such as molecular docking and enzyme inhibition assays are necessary to elucidate these interactions fully.
Case Studies
Several studies have highlighted the potential of similar compounds:
- Anticancer Studies : In one study, benzamide derivatives exhibited significant growth inhibition against human cancer cell lines with IC50 values comparable to standard chemotherapeutics such as doxorubicin .
- Anti-inflammatory Effects : Another study demonstrated that related sulfonamide compounds effectively reduced inflammation markers in vitro, indicating a promising avenue for further research into the anti-inflammatory properties of this compound .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving multi-step reactions. Key steps typically include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the sulfonamide group via electrophilic substitution.
- Final acylation to form the benzamide structure.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Key Steps :
Core Pyrrole Synthesis : Begin with cyclocondensation of substituted amines and diketones under acidic conditions to form the pyrrole ring. Use propan-2-yl groups for N-substitution via alkylation .
Sulfonylation : React the pyrrole intermediate with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base to install the sulfonyl group .
Benzamide Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzamide moiety to the pyrrole core .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor reaction progress via TLC and NMR .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : Assign peaks for pyrrole protons (δ 6.5–7.2 ppm), sulfonyl group proximity effects, and benzamide aromatic signals. Compare with computed ¹³C NMR shifts using tools like ACD/Labs .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
FTIR : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What solvents and storage conditions are recommended for maintaining the compound’s stability?
- Methodological Answer :
- Solubility : Test in DMSO, DCM, and acetonitrile via spectrophotometric absorbance (λmax ~250–300 nm). Avoid aqueous buffers unless stabilized with co-solvents .
- Stability : Conduct accelerated degradation studies under UV light, humidity (40–75% RH), and temperatures (4°C, 25°C, 40°C). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogens or electron-withdrawing groups) and assess impact on target binding .
- Bioassays : Use enzyme inhibition assays (e.g., carbonic anhydrase) or receptor-binding studies (radioligand displacement) with IC50/EC50 calculations .
- Data Correlation : Apply multivariate regression to link substituent properties (Hammett σ, logP) with activity trends .
Q. How can contradictory bioactivity data across experimental models be resolved?
- Methodological Answer :
Purity Verification : Re-analyze batches via HPLC (>98% purity) to rule out impurities .
Metabolic Stability : Test liver microsome stability (e.g., human vs. rodent) to identify species-specific degradation .
Target Selectivity Profiling : Use kinase/GPCR panels to assess off-target effects .
Q. What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., sulfonyl group hydrogen bonding) .
- ADMET Prediction : Employ QSAR models in SwissADME or pkCSM to estimate permeability (LogP), bioavailability (%F), and CYP450 inhibition .
- Validation : Cross-check docking results with mutagenesis data or thermodynamic integration simulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
